An In-depth Technical Guide to the Physical Properties of 3-(Benzyloxy)azetidine Hydrochloride
An In-depth Technical Guide to the Physical Properties of 3-(Benzyloxy)azetidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the known physical and chemical properties of 3-(Benzyloxy)azetidine hydrochloride. Recognizing that publicly available experimental data for this specific compound is limited, this document also furnishes detailed, field-proven methodologies for its full characterization. The protocols described herein are designed to be self-validating, ensuring researchers can confidently determine the compound's physical constants and spectral data.
Introduction: The Significance of the Azetidine Scaffold
Azetidines are a vital class of saturated four-membered nitrogen-containing heterocyclic compounds.[1] Their rigid, strained ring system imparts unique conformational constraints, making them attractive scaffolds in medicinal chemistry. The incorporation of an azetidine moiety can lead to improved metabolic stability, solubility, and target-binding affinity.[2][3] Consequently, azetidine derivatives are integral components in the development of novel therapeutics, with applications ranging from antibacterial to anticancer agents.[2][3] 3-(Benzyloxy)azetidine hydrochloride, as a functionalized member of this class, represents a key building block for the synthesis of more complex molecules in drug discovery campaigns.[4]
Physicochemical Properties
A summary of the currently available and predicted physicochemical properties of 3-(Benzyloxy)azetidine hydrochloride is presented below. It is critical to note that certain data, such as the melting point and specific solubility, are not consistently reported in publicly accessible sources.[5][6][7] One major supplier explicitly states that they do not collect analytical data for this product.[5] Therefore, the subsequent sections provide robust protocols for the experimental determination of these properties.
Table 1: Physicochemical Properties of 3-(Benzyloxy)azetidine Hydrochloride
| Property | Value | Source(s) |
| Chemical Name | 3-(Benzyloxy)azetidine hydrochloride | [6][8] |
| Synonyms | 3-(phenylmethoxy)azetidine;hydrochloride | [6] |
| CAS Number | 897019-59-9 | [6][7][8] |
| Molecular Formula | C₁₀H₁₄ClNO | [6][7] |
| Molecular Weight | 199.68 g/mol | [7] |
| Monoisotopic Mass | 163.09972 Da (free base) | [9] |
| Physical Form | Solid, powder or crystals | [7] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| Storage Temperature | Room temperature, under inert atmosphere | [7] |
Experimental Protocols for Physicochemical Characterization
The following sections detail the standard operating procedures for determining the key physical properties of 3-(Benzyloxy)azetidine hydrochloride.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid.
Methodology:
-
Sample Preparation: A small amount of the crystalline 3-(Benzyloxy)azetidine hydrochloride is finely crushed and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus or a Thiele tube setup can be used.
-
Initial Determination: A rapid heating rate is employed to obtain an approximate melting range.
-
Accurate Determination: The apparatus is allowed to cool to at least 20°C below the approximate melting point. A new sample is then heated at a slow rate (1-2°C per minute) to accurately determine the melting range, from the appearance of the first liquid droplet to the complete liquefaction of the solid.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Determining the solubility in various solvents is essential for applications in solution-phase reactions, purification, and formulation.
Methodology:
-
Solvent Selection: A range of common laboratory solvents of varying polarities should be tested (e.g., water, ethanol, methanol, dichloromethane, dimethyl sulfoxide).
-
Procedure: To a known mass of 3-(Benzyloxy)azetidine hydrochloride (e.g., 10 mg) in a vial, the solvent is added portion-wise (e.g., 0.1 mL increments) at a constant temperature (e.g., 25°C).
-
Observation: The mixture is vigorously agitated after each addition. The point at which the solid completely dissolves is recorded.
-
Classification: The solubility can be qualitatively described using standard terms (e.g., very soluble, soluble, sparingly soluble, insoluble).
Spectroscopic Characterization
Spectroscopic analysis is fundamental for confirming the chemical structure and identity of 3-(Benzyloxy)azetidine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework.
¹H NMR Spectroscopy - Expected Signals:
-
Aromatic Protons: Signals corresponding to the protons of the benzyl group, typically in the range of δ 7.2-7.4 ppm.
-
Benzylic Protons: A singlet for the -CH₂- group of the benzyl ether, expected around δ 4.5 ppm.
-
Azetidine Ring Protons: Complex multiplets for the protons on the azetidine ring. The proton at the C3 position will be shifted downfield due to the adjacent oxygen atom.
-
N-H Proton: A broad signal for the proton on the nitrogen of the azetidinium ion.
¹³C NMR Spectroscopy - Expected Signals:
-
Aromatic Carbons: Signals for the carbons of the phenyl ring, typically in the range of δ 127-138 ppm.
-
Benzylic Carbon: The carbon of the -CH₂- group of the benzyl ether.
-
Azetidine Ring Carbons: Signals for the carbons of the azetidine ring. The C3 carbon will be shifted downfield due to the ether linkage.
General NMR Sample Preparation Protocol:
-
Solvent Selection: A suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, D₂O, or CD₃OD) is chosen.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of the deuterated solvent in an NMR tube.
-
Data Acquisition: The spectra are acquired on a high-field NMR spectrometer. Standard acquisition parameters are used, with adjustments made as necessary to optimize signal-to-noise and resolution.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic Absorptions:
-
N-H Stretch: A broad absorption band in the region of 3200-2800 cm⁻¹ is expected for the N-H bond of the secondary ammonium salt.
-
C-H Stretch (Aromatic and Aliphatic): Absorptions above 3000 cm⁻¹ for the aromatic C-H bonds and below 3000 cm⁻¹ for the aliphatic C-H bonds.
-
C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.
-
C-O Stretch (Ether): A strong absorption band in the 1150-1085 cm⁻¹ region.
General IR Spectroscopy Protocol (Solid State):
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and can provide information about the compound's structure through fragmentation patterns.
Expected Molecular Ion:
For the free base, 3-(benzyloxy)azetidine, the expected [M+H]⁺ ion would be at m/z 164.1070.[9]
General Mass Spectrometry Protocol:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization Technique: Electrospray ionization (ESI) is a suitable technique for this compound.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the resulting ions is measured.
Caption: Spectroscopic Characterization Workflow.
Synthesis Outline
A potential synthetic pathway could start from epichlorohydrin and benzylamine to form 1-benzyl-3-hydroxyazetidine.[11] The hydroxyl group can then be converted to a benzyloxy group, followed by debenzylation of the nitrogen and subsequent formation of the hydrochloride salt.
Stability and Storage
3-(Benzyloxy)azetidine hydrochloride should be stored at room temperature under an inert atmosphere to prevent degradation.[7] It is advisable to keep the container tightly sealed to protect it from moisture.
Safety Information
Based on available safety data, 3-(Benzyloxy)azetidine hydrochloride is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[5] It may also cause skin and serious eye irritation, and respiratory irritation.[8] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound.
Conclusion
3-(Benzyloxy)azetidine hydrochloride is a valuable building block in medicinal chemistry. While some of its fundamental physical properties are not yet documented in the public domain, this guide provides the necessary framework and experimental protocols for their thorough determination. By following the outlined procedures, researchers can confidently characterize this compound, paving the way for its effective use in the synthesis of novel and potentially therapeutic molecules.
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